![molecular formula C25H22N6O3S B2498990 Ethyl 4-(2-((9-(p-tolyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamido)benzoate CAS No. 1223928-93-5](/img/no-structure.png)
Ethyl 4-(2-((9-(p-tolyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamido)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule with several functional groups. It contains a pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl moiety, which is a type of heterocyclic compound. These types of compounds are often found in pharmaceuticals and dyes due to their ability to participate in various chemical reactions .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl ring system, the introduction of the thioacetamido group, and the esterification to form the ethyl benzoate .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple ring systems and functional groups. The pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl moiety would likely contribute to the rigidity of the molecule, while the ethyl benzoate and thioacetamido groups could potentially participate in intermolecular interactions .Chemical Reactions Analysis
The compound contains several functional groups that could potentially participate in chemical reactions. For example, the ester group could undergo hydrolysis or transesterification reactions. The thioacetamido group could potentially participate in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as its polarity, solubility, and stability would be influenced by the functional groups present in the molecule .Applications De Recherche Scientifique
Cancer Treatment
This compound has been used in the development of novel CDK2 inhibitors, which are appealing targets for cancer treatment . These inhibitors target tumor cells in a selective manner . The compound has shown superior cytotoxic activities against MCF-7 (breast cancer) and HCT-116 (colorectal carcinoma) with IC50 range (45–97 nM) and (6 99 nM), respectively .
Cell Cycle Alteration
The compound has been found to cause significant alteration in cell cycle progression . This is particularly important in the context of cancer treatment, where controlling the cell cycle can help to inhibit the growth of cancer cells .
Apoptosis Induction
In addition to altering cell cycle progression, the compound has also been found to induce apoptosis within HCT cells . Apoptosis, or programmed cell death, is another mechanism that can be leveraged in the treatment of cancer .
Antimetabolite Properties
Pyrazolo[1,5-a]pyrimidines, which are purine analogs, have valuable properties as antimetabolites in purine biochemical activity . This class of compounds has attracted wide pharmaceutical interest because of their antitrypanosomal activity .
Neuroprotective and Anti-neuroinflammatory Agents
Triazole-pyrimidine derivatives have been developed as neuroprotective/anti-neuroinflammatory agents to treat neurodegenerative diseases . These synthesized derivatives were screened for neuroprotective/anti-neuroinflammatory properties using in-vitro models .
Multi-target Ligands
A series of adenosine receptor antagonists bearing a reactive linker was developed . Functionalization of these derivatives is useful to easily obtain multi-target ligands, receptor probes, drug delivery systems, and diagnostic or theranostic systems .
Orientations Futures
Mécanisme D'action
Target of Action
The compound “Ethyl 4-(2-((9-(p-tolyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamido)benzoate” belongs to the class of pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazines . Compounds in this class have been found to have various biological activities, including antitrypanosomal activity . Therefore, it’s possible that this compound may also interact with similar targets.
Mode of Action
Based on its structural similarity to other pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazines, it might interact with its targets through a similar mechanism .
Biochemical Pathways
Without specific information, it’s difficult to say which biochemical pathways “Ethyl 4-(2-((9-(p-tolyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamido)benzoate” might affect. Compounds in the pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazines class have been found to have antimetabolite properties in purine biochemical reactions .
Result of Action
Other pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazines have been found to have cytotoxic activities against certain cell lines .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for Ethyl 4-(2-((9-(p-tolyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamido)benzoate involves the reaction of several starting materials through a series of steps to form the final product.", "Starting Materials": [ "4-Amino-N-(2-ethoxy-2-oxoethyl)benzamide", "Ethyl 2-bromoacetate", "Sodium hydride", "9-(p-tolyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-thiol", "N,N-Dimethylformamide", "Triethylamine", "Methanol", "Acetic acid", "Sodium bicarbonate", "Ethyl acetate", "Water" ], "Reaction": [ "Step 1: Ethyl 2-bromoacetate is reacted with sodium hydride in dry N,N-dimethylformamide to form ethyl 2-acetoxyacetate.", "Step 2: 4-Amino-N-(2-ethoxy-2-oxoethyl)benzamide is reacted with ethyl 2-acetoxyacetate in the presence of triethylamine in N,N-dimethylformamide to form ethyl 4-(2-acetoxy-2-oxoethylamino)benzoate.", "Step 3: Ethyl 4-(2-acetoxy-2-oxoethylamino)benzoate is reacted with 9-(p-tolyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-thiol in the presence of triethylamine in N,N-dimethylformamide to form ethyl 4-(2-((9-(p-tolyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamido)benzoate.", "Step 4: Ethyl 4-(2-((9-(p-tolyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamido)benzoate is purified by recrystallization from methanol and acetic acid mixture.", "Step 5: The final product is obtained by washing the crystals with sodium bicarbonate solution, drying, and recrystallizing from ethyl acetate and water mixture." ] } | |
Numéro CAS |
1223928-93-5 |
Nom du produit |
Ethyl 4-(2-((9-(p-tolyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamido)benzoate |
Formule moléculaire |
C25H22N6O3S |
Poids moléculaire |
486.55 |
Nom IUPAC |
ethyl 4-[[2-[[11-(4-methylphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]acetyl]amino]benzoate |
InChI |
InChI=1S/C25H22N6O3S/c1-3-34-24(33)18-8-10-19(11-9-18)26-22(32)15-35-25-28-27-23-21-14-20(17-6-4-16(2)5-7-17)29-31(21)13-12-30(23)25/h4-14H,3,15H2,1-2H3,(H,26,32) |
Clé InChI |
UIEPTONPOYWWLR-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C3N2C=CN4C3=CC(=N4)C5=CC=C(C=C5)C |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



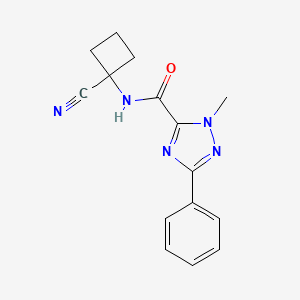
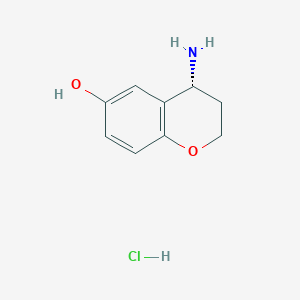
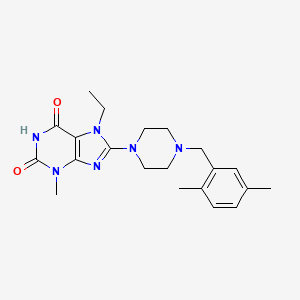
![(5aS,10bR)-2-(2,4,6-Trichlorophenyl)-4,5a,6,10b-tetrahydro-2H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-11-ium tetrafluoroborate](/img/structure/B2498910.png)

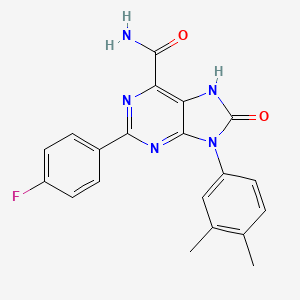
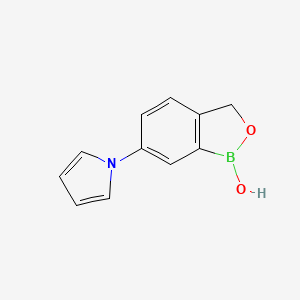
![3,4-dimethoxy-N-(2-(2-phenylthiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B2498918.png)
![2-(4-fluorophenyl)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide](/img/structure/B2498919.png)
![(Z)-tert-Butyl (3-isopropyl-4-oxo-1,3,7-triazaspiro[4.5]decan-2-ylidene)carbamate](/img/structure/B2498920.png)

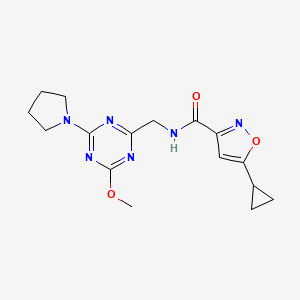
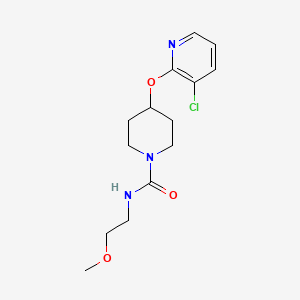
![5-({[(3,4-Dichlorobenzoyl)oxy]imino}methyl)-6-phenylimidazo[2,1-b][1,3]thiazole](/img/structure/B2498930.png)